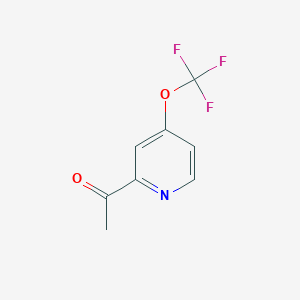
1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is a complex organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the reaction of 4-(trifluoromethoxy)pyridine with ethanone derivatives under controlled conditions. One common method includes the use of a copper-catalyzed oxidation approach, where pyridin-2-yl-methanes are oxidized to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and environmentally friendly, providing moderate to good yields.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including nucleophilic substitution and electrophilic addition reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using copper catalysis.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fine chemicals and research compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt key cellular signaling pathways, leading to its observed antimicrobial and anticancer effects . The trifluoromethoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(pyridin-2-yl)ethan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness: 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various advanced research applications .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)7-4-6(2-3-12-7)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
PNKPTHKFRNZYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















